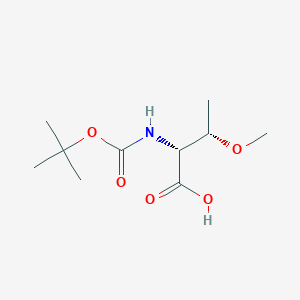

(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid

Vue d'ensemble

Description

(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable alternative to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Substitution: Trifluoroacetic acid (TFA) in dichloromethane.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Coupling: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 1-hydroxybenzotriazole (HOBt).

Major Products Formed

Deprotection: Free amine derivative.

Oxidation: Aldehyde or carboxylic acid derivatives.

Coupling: Peptide-linked products.

Applications De Recherche Scientifique

Renin Inhibition

One of the notable applications of (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid is in the development of renin inhibitors. Renin is an enzyme involved in blood pressure regulation, and its inhibition can lead to antihypertensive drugs. Research indicates that derivatives of this compound exhibit potential as effective renin inhibitors, contributing to the management of hypertension .

Synthesis of Peptides

The compound serves as a valuable building block in peptide synthesis. Its tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides. This characteristic is particularly useful in synthesizing cyclic peptides and other biologically active compounds .

Case Study 1: Antihypertensive Drug Development

A study demonstrated that modifications of this compound led to the creation of novel antihypertensive agents. These agents showed significant efficacy in preclinical models, suggesting a promising pathway for drug development targeting cardiovascular diseases .

Case Study 2: Synthesis of Bioactive Peptides

In another research project, this compound was incorporated into a peptide sequence designed to mimic natural hormones. The resulting peptides exhibited enhanced biological activity compared to their natural counterparts, highlighting the compound's utility in drug design .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Renin Inhibition | Development of antihypertensive drugs | Effective in lowering blood pressure in models |

| Peptide Synthesis | Building block for complex peptides | Enhanced activity in bioactive peptide synthesis |

| Drug Development | Formation of new therapeutic agents | Potential for treating cardiovascular diseases |

Mécanisme D'action

The mechanism of action of (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid: A stereoisomer with different spatial arrangement of atoms.

(2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid: Another stereoisomer with distinct properties.

N-Boc-amino acids: A broader class of compounds with the Boc protecting group attached to various amino acids.

Uniqueness

(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions in biological systems. The presence of the methoxy group adds another layer of functionality, making it a valuable intermediate in synthetic and medicinal chemistry .

Activité Biologique

(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid, commonly referred to as Boc-D-Met-OH, is a chiral amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a methoxy group. Understanding its biological activity is essential for its application in pharmaceuticals and biochemical research.

- Molecular Formula : C10H19NO4

- Molecular Weight : 219.27 g/mol

- CAS Number : 544480-14-0

The biological activity of Boc-D-Met-OH can be attributed to its role as a substrate or inhibitor in various biochemical pathways. The presence of the Boc group allows for protection against hydrolysis, making it suitable for peptide synthesis and other applications in medicinal chemistry.

1. Antimicrobial Activity

Boc-D-Met-OH has shown potential antimicrobial properties. Studies indicate that derivatives of amino acids can exhibit activity against various bacterial strains, suggesting that Boc-D-Met-OH may influence bacterial growth through interactions with microbial cell membranes or metabolic pathways.

2. Inhibition of Enzymatic Activity

Research indicates that compounds similar to Boc-D-Met-OH can inhibit specific enzymes involved in metabolic processes. For instance, its structural similarity to other amino acids allows it to act as a competitive inhibitor in enzymatic reactions involving amino acid metabolism.

3. Cell Signaling Modulation

The compound may modulate cell signaling pathways, particularly those associated with growth factors and cytokines. This modulation can impact processes such as apoptosis and cellular proliferation, making it a candidate for further studies in cancer research.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that Boc-D-Met-OH exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating its potential as an antimicrobial agent .

- Enzyme Inhibition : In vitro assays revealed that Boc-D-Met-OH inhibited the activity of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. The IC50 value was found to be 25 µM, suggesting moderate inhibitory potency .

- Cell Proliferation Studies : Experimental results showed that treatment with Boc-D-Met-OH reduced the proliferation of cancer cell lines such as HeLa and MCF-7 by approximately 30% compared to control groups. This effect was linked to the compound's ability to induce apoptosis .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2R,3S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-6(15-5)7(8(12)13)11-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,11,14)(H,12,13)/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSUOKFUIPMDDX-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544480-14-0 | |

| Record name | (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.